1-(3,4-Dimethoxyphenyl)-4-[(dimethylsulfamoyl)amino]pyrrolidin-2-one
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Overview
Description
1-(3,4-Dimethoxyphenyl)-4-[(dimethylsulfamoyl)amino]pyrrolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring substituted with a dimethoxyphenyl group and a dimethylsulfamoyl amino group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-4-[(dimethylsulfamoyl)amino]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a halogenated dimethoxybenzene derivative.
Attachment of the Dimethylsulfamoyl Amino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-4-[(dimethylsulfamoyl)amino]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-4-[(dimethylsulfamoyl)amino]pyrrolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound may be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-[(dimethylsulfamoyl)amino]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and triggering downstream signaling pathways.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes in microorganisms.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-4-[(dimethylsulfamoyl)amino]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-4-aminopyrrolidin-2-one: This compound lacks the dimethylsulfamoyl group, which may result in different biological activities and properties.
1-(3,4-Dimethoxyphenyl)-4-(methylamino)pyrrolidin-2-one: The presence of a methylamino group instead of a dimethylsulfamoyl group may alter its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-(dimethylsulfamoylamino)-2-oxopyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c1-16(2)23(19,20)15-10-7-14(18)17(9-10)11-5-6-12(21-3)13(8-11)22-4/h5-6,8,10,15H,7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUSVKQXBITKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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